Juglone, 3,8-diamino-2-chloro- (6CI)
Description
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Properties
CAS No. |
116571-26-7 |
|---|---|
Molecular Formula |
C10H7ClN2O3 |
Molecular Weight |
238.627 |
IUPAC Name |
2,5-diamino-3-chloro-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-8(13)10(16)6-4(14)2-1-3(12)5(6)9(7)15/h1-2,14H,12-13H2 |
InChI Key |
SVXPPOYROZSCRZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)C(=O)C(=C(C2=O)N)Cl)O |
Synonyms |
Juglone, 3,8-diamino-2-chloro- (6CI) |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Strategies for Substituted Naphthoquinones
Foundational Synthetic Routes to Naphthoquinone Core Structures
The initial and crucial phase in the synthesis of complex derivatives is the construction of the fundamental 1,4-naphthoquinone (B94277) skeleton. This core structure then serves as a versatile platform for subsequent chemical modifications.
1,4-Naphthoquinone is a principal precursor in the synthesis of a wide array of derivatives. nih.gov Industrially, it is synthesized through the catalytic vapor-phase oxidation of naphthalene (B1677914) using a vanadium oxide catalyst. wikipedia.org For laboratory-scale synthesis, a common method involves the oxidation of naphthalene with chromium trioxide in a solvent such as glacial acetic acid. wikipedia.orgprepchem.com The reaction is typically allowed to proceed over several days at room temperature, after which the product is precipitated by adding water. prepchem.com More contemporary and environmentally friendly "green" methods are also being developed, such as the one-pot synthesis utilizing a laccase enzyme to oxidize 1,4-hydroquinones, which then undergo a Diels-Alder reaction to form the naphthoquinone structure. rsc.org
Table 1: Selected Synthetic Methods for 1,4-Naphthoquinone
| Starting Material | Key Reagents/Catalyst | Scale | Description | Reference |
|---|---|---|---|---|
| Naphthalene | Vanadium oxide (V₂O₅), O₂ | Industrial | Vapor-phase aerobic oxidation. | wikipedia.org |
| Naphthalene | Chromium trioxide (CrO₃), Acetic Acid | Laboratory | Liquid-phase oxidation of naphthalene. | wikipedia.orgprepchem.com |
| 1,4-Hydroquinones | Laccase enzyme, Dienes | Laboratory | One-pot enzymatic oxidation followed by Diels-Alder reaction. | rsc.org |
Halogenated naphthoquinones, particularly 2,3-dichloro-1,4-naphthoquinone (also known as Dichlone), are exceptionally important intermediates. semanticscholar.orgmdpi.com The chlorine atoms activate the quinone ring, making them excellent substrates for subsequent nucleophilic substitution reactions. semanticscholar.orgresearchgate.net One synthetic route involves the direct chlorination of naphthalene in a halogenated solvent, exposed to light, to produce 1,2,3,4-tetrachloro-1,2,3,4-tetrahydronaphthalene, which is then converted to 2,3-dichloro-1,4-naphthoquinone. google.com Another patented method starts with 1-naphthylamine-4-sodium sulfonate, which is treated with chlorine gas in an aqueous solution in the presence of an iron or zinc catalyst. google.com
Table 2: Synthetic Routes to 2,3-Dichloro-1,4-naphthoquinone (DCNQ)
| Starting Material | Key Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Naphthalene | Gaseous chlorine (Cl₂), Halogenated solvent, Light | Forms a tetrachloro-tetrahydronaphthalene intermediate. | google.com |
| 1-Naphthylamine-4-sodium sulfonate | Chlorine gas (Cl₂), Fe/Zn powder or salt | Uses water as a solvent, avoiding organic solvent recovery issues. | google.com |
| 2-Chloro-1,4-naphthoquinone | Gaseous chlorine (Cl₂), Acetic acid, Iodine | Substitutive chlorination of a mono-chlorinated precursor. | google.com |
Regioselective Functionalization Techniques for Naphthoquinone Nucleus
With a suitable precursor like 2,3-dichloro-1,4-naphthoquinone in hand, the next stage involves the regioselective introduction of functional groups onto the naphthoquinone core. This is critical for building the specific substitution pattern of the target molecule.
Nucleophilic aromatic substitution (SNAAr) is a cornerstone reaction for the functionalization of halogenated naphthoquinones. semanticscholar.orgresearchgate.net In molecules like 2,3-dichloro-1,4-naphthoquinone, the electron-withdrawing nature of the carbonyl groups and the adjacent chlorine atom activates the C-2 and C-3 positions for nucleophilic attack. youtube.compressbooks.pub The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a chloride ion. youtube.compressbooks.pub This process allows for the sequential replacement of the chlorine atoms, often with high regioselectivity, enabling the synthesis of mono- and di-substituted products by reacting DCNQ with various nucleophiles such as amines, thiols, and alkoxides. semanticscholar.orgresearchgate.net
The introduction of amino groups is a key step in the synthesis of the target compound, 3,8-diamino-2-chloro-juglone. Amination of the naphthoquinone nucleus is typically achieved through the reaction of halogenated intermediates with amines.
Direct amination involves the reaction of 2,3-dichloro-1,4-naphthoquinone with primary or secondary amines. tandfonline.comtandfonline.com Typically, the reaction is carried out in a solvent like ethanol (B145695) at room temperature, often in the presence of a base such as sodium carbonate (Na₂CO₃) to neutralize the HCl generated. tandfonline.comtandfonline.comresearchgate.net These reactions generally result in the monosubstitution of one chlorine atom, yielding 2-amino-3-chloro-1,4-naphthoquinone derivatives. semanticscholar.orgtandfonline.com The second chlorine can be replaced in a subsequent step, sometimes requiring more forcing conditions or a different nucleophile. tandfonline.com The choice of amine and reaction conditions allows for the synthesis of a diverse library of amino-naphthoquinones. researchgate.netresearchgate.net More advanced methods, such as palladium-catalyzed Buchwald-Hartwig aminations, have also been developed to facilitate these transformations with high efficiency. researchgate.net
Table 3: Examples of Direct Amination of 2,3-Dichloro-1,4-naphthoquinone (DCNQ)
| Amine Nucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| 3-Piperidine methanol | Na₂CO₃, Ethanol, Room Temp. | Monosubstituted N-derivative: 2-((3-(hydroxymethyl)piperidin-1-yl)-3-chloro-1,4-naphthoquinone | tandfonline.comtandfonline.com |
| Piperonyl amine | Na₂CO₃, Ethanol, Room Temp. | Monosubstituted N-derivative: 2-(benzo[d] semanticscholar.orgnih.govdioxol-5-yl)methylamino)-3-chloro-1,4-naphthoquinone | tandfonline.comtandfonline.com |
| Aniline Derivatives | Ethanol or Water | 2-Arylamino-3-chloro-1,4-naphthoquinones | semanticscholar.org |
| Various Anilines | Pd₂(dba)₃, BINAP, NaOtBu, Toluene | Palladium-catalyzed amination to yield 3-arylamino derivatives. | researchgate.net |
The synthesis of a specifically substituted molecule like 3,8-diamino-2-chloro-juglone would build upon these fundamental reactions. It would likely necessitate a more elaborate synthetic sequence, potentially starting with a pre-functionalized naphthalene derivative to establish the 5-hydroxy (juglone) and 8-amino groups before the construction and subsequent functionalization of the quinone ring.
Amination Reactions for Incorporating Amino Moieties
Indirect Amination via Nitro or Halogenated Intermediates
The synthesis of aminated naphthoquinones can be effectively achieved through indirect methods, primarily involving the nucleophilic substitution of halogen atoms or the reduction of nitro groups on the naphthoquinone scaffold. These strategies are particularly valuable for introducing amino functionalities at specific positions where direct amination might be challenging or lead to undesired side products.
A plausible synthetic route to 3,8-diamino-2-chloro-juglone could commence from a suitably substituted naphthoquinone precursor. For instance, the synthesis of 5,8-diamino-2,3-dichloro-1,4-naphthoquinone has been achieved through a multi-step process involving nitration, hydrolysis, and subsequent reduction of a 5-acetylamino-2,3-dichloro-1,4-naphthoquinone intermediate. nii.ac.jp A similar strategy could be envisioned for the target molecule, potentially starting from a juglone (B1673114) derivative.
The general approach involves the reaction of a halogenated naphthoquinone with an amine. For example, 2,3-dichloro-1,4-naphthoquinone readily reacts with various anilines via nucleophilic substitution to yield 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives. scielo.br This highlights the reactivity of the chloro substituents on the quinone ring towards amination. In a hypothetical synthesis of 3,8-diamino-2-chloro-juglone, a dichlorinated juglone derivative could be selectively aminated.
The introduction of amino groups can also be accomplished by the reduction of nitro-naphthoquinone intermediates. This method is a cornerstone in the synthesis of many amino-substituted aromatic compounds. The nitro groups, typically introduced via nitration of the naphthoquinone ring, can be reduced to primary amino groups using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation.
Furthermore, the reactivity of the naphthoquinone core can be modulated by the existing substituents. The presence of electron-withdrawing groups, such as halogens or nitro groups, facilitates nucleophilic aromatic substitution, making the subsequent amination steps more feasible.
Orthogonal Protection and Deprotection Strategies for Multi-Substituted Compounds
In the synthesis of complex, multi-substituted naphthoquinones like 3,8-diamino-2-chloro-juglone, the use of orthogonal protecting groups is a critical strategy to ensure chemoselectivity. bham.ac.uk Orthogonal protection allows for the selective deprotection of one functional group in the presence of others, which is essential when multiple reactive sites are present in a molecule. bham.ac.ukthieme-connect.de
A protecting group strategy for a hypothetical synthesis of 3,8-diamino-2-chloro-juglone would need to consider the differential reactivity of the hydroxyl and the two amino groups. For instance, the hydroxyl group of the juglone core could be protected as a benzyl (B1604629) ether, which is stable under a wide range of conditions but can be removed by catalytic hydrogenation. nih.gov
The amino groups could be protected using carbamate-based protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). thieme-connect.de The Boc group is acid-labile, while the Fmoc group is base-labile. thieme-connect.de This orthogonality would allow for the selective deprotection and subsequent modification of one amino group while the other remains protected. For example, one could selectively remove a Boc group with acid to perform a reaction on that specific amine, leaving the Fmoc-protected amine and the benzyl-protected hydroxyl group intact.
The choice of protecting groups is also influenced by the reaction conditions of the subsequent synthetic steps. The protecting groups must be stable to the reagents and conditions used for chlorination and amination reactions. The development of a robust orthogonal protection strategy is often a key challenge in the total synthesis of complex natural products and their analogs. nih.gov
The following table summarizes some common orthogonal protecting groups and their cleavage conditions, which could be applicable in the synthesis of multi-substituted naphthoquinones.
| Protecting Group | Functional Group Protected | Cleavage Conditions |
| Benzyl (Bn) | Hydroxyl | H₂, Pd/C |
| tert-Butoxycarbonyl (Boc) | Amino | Acid (e.g., TFA) |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amino | Base (e.g., Piperidine) |
| Silyl ethers (e.g., TBDMS) | Hydroxyl | Fluoride ions (e.g., TBAF) |
Advanced Synthetic Methodologies for Complex Naphthoquinone Derivatives
The synthesis of complex naphthoquinone derivatives has been significantly advanced by the adoption of modern synthetic techniques that offer improved efficiency, selectivity, and sustainability compared to traditional methods.
Microwave-Assisted Synthesis of Aminated Naphthoquinones
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of aminated naphthoquinones. youtube.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.govyoutube.com
For instance, the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds has been efficiently achieved using microwave-induced, iodine-catalyzed condensation, highlighting the utility of this technology in forming heterocyclic systems. nih.gov In the context of aminated naphthoquinones, microwave-assisted methods have been successfully employed for the reaction of halogenated naphthoquinones with amines. The rapid heating and increased pressure achievable in a microwave reactor can overcome the activation energy barrier for nucleophilic aromatic substitution, facilitating the formation of C-N bonds. This technique would be particularly advantageous for the synthesis of a di-aminated compound like 3,8-diamino-2-chloro-juglone, potentially reducing the harsh conditions and long reaction times often associated with multiple substitution steps.
Transition Metal-Catalyzed Coupling Reactions for Naphthoquinone Derivatization
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines and are highly applicable to the derivatization of naphthoquinones. wiley.com These methods allow for the formation of C-N bonds under relatively mild conditions with a broad substrate scope.
Palladium-catalyzed amination of aryl chlorides and bromides using ammonia (B1221849) or ammonium (B1175870) salts provides a direct route to primary arylamines. organic-chemistry.orgnih.gov This methodology could be hypothetically applied to a chlorinated juglone precursor to introduce the 3- and 8-amino groups. The choice of ligand is crucial for the success of these reactions, with specialized phosphine (B1218219) ligands developed to promote the efficient coupling of even challenging substrates like aryl chlorides. organic-chemistry.org
Besides amination, other transition metal-catalyzed reactions like the Sonogashira coupling can be used to introduce carbon-carbon bonds. For example, 2,3-diyne-1,4-naphthoquinone derivatives have been synthesized from 2,3-dibromo-1,4-naphthoquinone (B88232) and terminal alkynes using palladium catalysis. researchgate.net This demonstrates the versatility of transition metal catalysis in functionalizing the naphthoquinone core.
The following table presents examples of transition metal-catalyzed reactions applicable to naphthoquinone derivatization.
| Reaction | Catalyst System | Application |
| Buchwald-Hartwig Amination | Pd catalyst with phosphine ligand | Synthesis of aminated naphthoquinones from halogenated precursors. |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | Introduction of alkynyl groups onto the naphthoquinone ring. |
| Heck Coupling | Pd catalyst | Formation of C-C bonds between naphthoquinones and alkenes. nih.gov |
Chemoenzymatic Synthesis Approaches for Naphthoquinone Analogues
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the efficiency of chemical synthesis to produce complex molecules. This approach is particularly attractive for the synthesis of natural product analogues with improved properties.
In the context of naphthoquinones, enzymes can be used to introduce specific functional groups with high regio- and stereoselectivity. For example, a C-glycosynthase has been used for the C-ribosylation of juglone and its derivatives. nih.gov This demonstrates the potential of enzymes to modify the naphthoquinone scaffold in ways that are difficult to achieve with traditional chemical methods. While direct enzymatic amination of a chloro-juglone derivative to form 3,8-diamino-2-chloro-juglone has not been reported, the development of novel aminotransferases or other enzymes could open up this possibility in the future.
The use of enzymes in organic synthesis is a rapidly growing field, and it is likely that new biocatalytic methods for the derivatization of naphthoquinones will be developed.
Structural Characterization and Purity Assessment Methods
The unambiguous determination of the structure and purity of a newly synthesized compound like 3,8-diamino-2-chloro-juglone is of paramount importance. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Structural Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. youtube.comyoutube.com For 3,8-diamino-2-chloro-juglone, ¹H NMR would provide information on the number and connectivity of protons, including those on the aromatic ring and the amino groups. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern. ¹³C NMR would show the number of unique carbon atoms and their chemical environment, including the carbonyl carbons of the quinone system. chemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. youtube.com For 3,8-diamino-2-chloro-juglone, characteristic IR absorptions would be expected for the N-H stretching of the amino groups, the C=O stretching of the quinone, and the C-Cl stretching.
Purity Assessment:
Chromatography: Chromatographic techniques are essential for both the purification of the synthesized compound and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. nih.gov
Column Chromatography: Column chromatography is a preparative technique used to separate the desired product from unreacted starting materials and byproducts. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final compound. nih.gov By using a calibrated detector, HPLC can also be used for quantitative analysis.
A combination of these analytical methods is necessary to fully characterize the structure and confirm the purity of a complex molecule like 3,8-diamino-2-chloro-juglone.
Spectroscopic Techniques (NMR, Mass Spectrometry, FTIR)
Spectroscopic methods are indispensable for the elucidation of the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information about the atomic and molecular composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For a compound like Juglone, 3,8-diamino-2-chloro- (6CI), both ¹H and ¹³C NMR would be employed. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus. ucl.ac.uk
In the ¹H NMR spectrum of a substituted juglone, the aromatic protons on the naphthoquinone core would typically appear in the downfield region (around 7-8 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing quinone carbonyls. scielo.brchemicalbook.com The protons of the amino groups would likely appear as broad singlets, with their chemical shift influenced by solvent and concentration.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the quinone are characteristically found at very low field (around 180 ppm). chemicalbook.com Carbons bonded to the amino groups and the chlorine atom would also have their chemical shifts significantly influenced by these substituents.
Representative NMR Data for a Substituted Naphthoquinone
Due to the lack of specific data for Juglone, 3,8-diamino-2-chloro- (6CI), the following table presents hypothetical but realistic NMR data based on values reported for similar amino- and chloro-substituted naphthoquinones. scielo.brchemicalbook.comnih.gov
| Technique | Description | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | Provides information on the proton environments. | Aromatic Protons: 7.0-8.2; Amino Protons: 5.0-7.0 (broad) |
| ¹³C NMR | Provides information on the carbon skeleton. | Carbonyl Carbons: ~180; Aromatic Carbons: 110-160; Carbon attached to Chlorine: ~145; Carbons attached to Amino groups: ~140-150 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Juglone, 3,8-diamino-2-chloro- (6CI), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₀H₇ClN₂O₃). The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in an approximate 3:1 ratio. nih.govnih.gov Fragmentation patterns observed in the mass spectrum would provide further structural information.
Representative Mass Spectrometry Data
| Technique | Description | Expected m/z Values |
| ESI-MS | Determines the mass-to-charge ratio of the molecular ion. | [M+H]⁺: ~239.02 (for ³⁵Cl isotope) and ~241.02 (for ³⁷Cl isotope) |
| HRMS | Provides highly accurate mass measurement to confirm elemental composition. | Calculated for C₁₀H₇³⁵ClN₂O₃ [M+H]⁺: 239.0223; Found: (Hypothetical) 239.0225 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of Juglone, 3,8-diamino-2-chloro- (6CI) would be expected to show characteristic absorption bands for the hydroxyl, amino, and carbonyl groups.
The O-H stretch of the hydroxyl group would appear as a broad band around 3400 cm⁻¹. nih.gov The N-H stretching vibrations of the amino groups would likely be observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations of the quinone system typically appear as strong absorptions between 1630 and 1680 cm⁻¹. scielo.brnih.gov The presence of a chloro-substituent is more difficult to observe directly as the C-Cl stretching frequency often falls in the fingerprint region and can be coupled with other vibrations.
Representative FTIR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | ~3400 (broad) |
| Amino (-NH₂) | N-H Stretch | 3300-3500 |
| Carbonyl (C=O) | C=O Stretch | 1630-1680 |
| Aromatic C=C | C=C Stretch | 1550-1600 |
Chromatographic Purity Analysis (HPLC, GC-MS)
Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or unreacted starting materials, thereby allowing for an accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile and thermally sensitive compounds like substituted naphthoquinones. researchgate.netijcce.ac.ir A reversed-phase HPLC method, typically using a C18 column, would be developed. mdpi.comnih.gov The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions (mobile phase composition, flow rate, and column temperature). Purity is determined by integrating the area of all peaks in the chromatogram; a high-purity sample would show a single major peak. nih.gov
Representative HPLC Parameters
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 3 µm |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at relevant wavelengths (e.g., 280 nm) |
| Purity Assessment | >95% (as determined by peak area percentage) |
Gas Chromatography-Mass Spectrometry (GC-MS)
For more volatile and thermally stable derivatives of naphthoquinones, GC-MS can be a powerful analytical tool. researchgate.net While the target compound itself may not be sufficiently volatile, derivatization could make it amenable to GC analysis. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for both identification and purity assessment. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound and any impurities.
Preclinical Biological Activity Profiling of Substituted Naphthoquinones
In Vitro Anti-Proliferative and Cytotoxic Activities in Cancer Cell Lines
Substituted naphthoquinones are a prominent class of compounds investigated for their potent anti-proliferative and cytotoxic effects against various human cancer cell lines. nih.govnih.gov The anticancer potential of these derivatives is often attributed to their ability to induce cell death through various mechanisms, including the inhibition of key enzymes like topoisomerase and the generation of oxidative stress. d-nb.infomdpi.com
A series of 2-amino-1,4-naphthoquinone-benzamide derivatives demonstrated significant cytotoxic activity against several cancer cell lines, with some compounds showing greater potency than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. d-nb.info Similarly, novel 2-amino-1,4-naphthoquinone derivatives have shown promising cytotoxicity, with one such compound exhibiting a half-maximal inhibitory concentration (IC50) of 6.15 μM against the A549 lung cancer cell line. nih.govmdpi.com The introduction of different substituents onto the 1,4-naphthoquinone (B94277) core can modulate these cytotoxic effects, a strategy that continues to be explored for the development of new anticancer agents. nih.govnih.gov
Table 1: In Vitro Cytotoxicity of Selected Naphthoquinone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Amino-1,4-naphthoquinone-benzamide (5e) | MDA-MB-231 | Data not specified, but more potent than cisplatin | d-nb.info |
| 2-Amino-1,4-naphthoquinone-benzamide (5e) | SUIT-2 | Data not specified, but less potent than cisplatin | d-nb.info |
| 2-Amino-1,4-naphthoquinone-benzamide (5e) | HT-29 | Data not specified, but more potent than cisplatin | d-nb.info |
| 2-Amino-1,4-naphthoquinone derivative (5i) | A549 | 6.15 | nih.govmdpi.com |
| Naphthoquinone oxime (DMAKO-05) | K562 (Leukemia) | 0.7 | mdpi.com |
| Naphthoquinone oxime (DMAKO-05) | MCF-7 (Breast) | 7.5 | mdpi.com |
Mechanistic Studies of Cell Cycle Arrest
The anti-proliferative activity of certain naphthoquinone derivatives is linked to their ability to halt the cell cycle, preventing cancer cells from dividing and proliferating. For instance, two novel 1,4-naphthoquinone derivatives, 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) and 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ), were found to induce cell cycle arrest at the G2/M phase in AGS human gastric cancer cells. nih.gov This arrest was associated with a decrease in the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases CDK1/2 and cyclin B1. nih.gov Furthermore, studies on 2-amino-1,4-naphthoquinone-benzamide derivatives have shown that they can dose-dependently increase the population of cells in the sub-G1 phase, which is indicative of apoptosis. d-nb.info The regulation of the cell cycle is a critical target in cancer therapy, and these findings suggest that substituted naphthoquinones can effectively modulate this process. nih.gov
Induction of Apoptosis Pathways (e.g., Mitochondrial-dependent apoptosis)
A primary mechanism through which substituted naphthoquinones exert their anticancer effects is the induction of apoptosis, or programmed cell death. Many derivatives have been shown to trigger apoptotic pathways in various cancer cells. For example, a series of 2-amino-1,4-naphthoquinone-benzamides were confirmed to be apoptosis inducers, causing characteristic morphological changes such as nuclear condensation and fragmentation in treated cells. d-nb.info
The mitochondrial pathway of apoptosis is a common target. The derivatives BQ and OQ were shown to induce apoptosis in gastric cancer cells by regulating the mitochondrial pathway. nih.gov The generation of reactive oxygen species (ROS) is often a key initiating event. nih.gov This was demonstrated in studies where novel 1,4-naphthoquinone derivatives induced apoptosis in liver cancer cells through ROS-mediated signaling pathways involving p38 MAPK, Akt, and STAT3. nih.gov Similarly, other analogues have been shown to induce apoptosis in leukemia cells via DNA damage and in various cancer cells through the generation of intracellular ROS. mdpi.comnih.gov The ability to selectively trigger apoptosis in cancer cells is a highly desirable characteristic for an anticancer agent. d-nb.infoniscpr.res.in
Modulators of Autophagy and Necrotic Cell Death
In addition to apoptosis, substituted naphthoquinones can modulate other forms of cell death, such as autophagy and necrosis. Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death. nih.gov A study on novel 2-amino-1,4-naphthoquinone derivatives revealed that they could induce autophagy in A549 lung cancer cells. nih.govmdpi.com This was a distinct mechanism from the more commonly reported apoptosis induction by other naphthoquinones. nih.gov Necrosis, a form of cell death resulting from acute cellular injury, can also be induced by some naphthoquinone derivatives, often as a consequence of high levels of oxidative stress. nih.govnih.gov
Assessment of Selectivity in Cancer vs. Non-Tumoral Cell Lines
A crucial aspect of cancer chemotherapy is the selective toxicity of a drug towards cancer cells while sparing normal, healthy cells. Several studies have investigated the selectivity of substituted naphthoquinones. Two 1,4-naphthoquinone derivatives, BQ and OQ, were found to significantly inhibit the viability of gastric cancer cells while showing no significant cytotoxic effects on normal cell lines. nih.gov In another study, two other derivatives, EPDMNQ and ENDMNQ, inhibited the proliferation of several liver cancer cell lines but did not affect normal liver, lung, or stomach cells. nih.gov Similarly, a dimeric naphthoquinone derivative displayed potent activity against acute myeloid leukemia (AML) cells, including primary cells from patients, while showing selectivity over healthy cells. nih.gov This selectivity is a promising feature for the development of safer and more effective cancer therapies.
Antimicrobial Efficacy Against Pathogenic Strains
The 1,4-naphthoquinone scaffold is a well-established pharmacophore that exhibits a wide range of antimicrobial activities. nih.govmdpi.com Derivatives of this structure have been synthesized and evaluated against various pathogenic bacteria, demonstrating their potential as a source for new antimicrobial agents to combat the growing threat of antibiotic resistance. nih.govmdpi.com
Antibacterial Activity (e.g., against Staphylococcus aureus, Mycobacterium tuberculosis, Pseudomonas aeruginosa)
Staphylococcus aureus : Numerous 1,4-naphthoquinone derivatives have shown potent antibacterial activity against Staphylococcus aureus, a major human pathogen. nih.govnih.govscielo.br Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) has been identified as a particularly strong antibacterial agent against S. aureus, with a minimum inhibitory concentration (MIC) as low as 0.125 µmol/L in some studies. nih.govnih.govresearchgate.net The mechanism of action for juglone involves the induction of ROS, leading to DNA damage. nih.govnih.gov Other derivatives, including halogenated 1,4-naphthoquinones and various synthetic hybrids, have also exhibited significant activity against this bacterium. nih.govnih.govresearchgate.netkoreascience.kr
Mycobacterium tuberculosis : Tuberculosis remains a major global health problem, and new drugs are urgently needed. nih.gov Naphthoquinone derivatives have emerged as a promising scaffold for the development of new anti-tuberculosis agents. nih.gov A study evaluating six 1,4-naphthoquinone derivatives found that all were active against susceptible and drug-resistant strains of M. tuberculosis, with MIC values ranging from 12.5 to 206.6 μM. nih.gov Notably, some of these compounds did not appear to share cross-resistance with existing first-line drugs. nih.gov In a separate study, a 1,4-benzoquinone (B44022) derived from scorpion venom also showed remarkable activity against both normal and multidrug-resistant M. tuberculosis. researchgate.net
Pseudomonas aeruginosa : This opportunistic Gram-negative bacterium is known for its intrinsic resistance to many antibiotics. Several 1,4-naphthoquinone derivatives have been tested against P. aeruginosa with varying degrees of success. Some synthetic derivatives have demonstrated moderate to low activity, with MICs in the range of 70–150 μg/mL. nih.govnih.gov However, other studies have reported more potent activity. For instance, oxathiine-fused quinone-thioglucoside conjugates of juglone showed an increased antibiotic activity against S. aureus and moderate activity against P. aeruginosa. mdpi.com The development of naphthoquinone-based compounds with significant activity against challenging pathogens like P. aeruginosa is an active area of research. scielo.brresearchgate.netmdpi.com
Table 2: Antimicrobial Activity of Selected Naphthoquinone Derivatives
| Compound/Derivative Class | Pathogen | Activity (MIC) | Reference |
|---|---|---|---|
| Juglone (1a) | Staphylococcus aureus | ≤ 0.125 µmol/L | nih.govnih.gov |
| 2-Bromo-5-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 16 µg/mL | researchgate.net |
| 2-Amino-1,4-naphthoquinone (NQA) | Staphylococcus aureus | 31.2 µg/mL | scielo.brresearchgate.net |
| Naphthoquinone derivative (5q) | Staphylococcus aureus | 30 µg/mL | nih.gov |
| 2,3-Dichloro-1,4-naphthoquinone derivative | Mycobacterium tuberculosis (H37Rv) | 110.6 µM | nih.gov |
| 2-Aminonaphthalene-1,4-dione | Mycobacterium tuberculosis (H37Rv) | 206.6 µM | nih.gov |
| Blue Benzoquinone (from scorpion venom) | Mycobacterium tuberculosis (MDR strain) | 4 µg/mL | researchgate.net |
| Naphthoquinone derivatives (5c, 5d, 5g, 5i, 5j, 5u, 5v) | Pseudomonas aeruginosa | 70-150 µg/mL | nih.gov |
Antifungal Properties
There is no specific information available in the reviewed literature regarding the antifungal properties of Juglone, 3,8-diamino-2-chloro- (6CI) against topical or other fungal infections.
Antimalarial and Anti-parasitic Activities
Specific studies detailing the antimalarial and anti-parasitic activities of Juglone, 3,8-diamino-2-chloro- (6CI) have not been identified in the current body of scientific research.
Studies on Antibiofilm Activity
Research specifically investigating the antibiofilm activity of Juglone, 3,8-diamino-2-chloro- (6CI) is not documented in the available literature. While studies exist for other substituted naphthoquinones, this data cannot be extrapolated to this specific compound.
Antioxidant and Prooxidant Dynamics in Cellular Systems
Role in Redox Cycling and Reactive Oxygen Species (ROS) Generation
There is no available data from preclinical studies to describe the role of Juglone, 3,8-diamino-2-chloro- (6CI) in redox cycling and the generation of reactive oxygen species.
Impact on Cellular Antioxidant Systems (e.g., Glutathione Depletion)
Information regarding the impact of Juglone, 3,8-diamino-2-chloro- (6CI) on cellular antioxidant systems, such as the depletion of glutathione, is not present in the reviewed scientific literature.
Enzyme Inhibition and Modulation Activities
Specific data on the enzyme inhibition and modulation activities of Juglone, 3,8-diamino-2-chloro- (6CI) is not available.
Peptidyl-prolyl cis/trans Isomerase (Pin1) Inhibition
A comprehensive search of scientific literature and databases did not yield any specific data regarding the Peptidyl-prolyl cis/trans Isomerase (Pin1) inhibitory activity of Juglone, 3,8-diamino-2-chloro- (6CI).
Glutathione-S-Transferase (GST) Inhibition
There is no available information in published scientific studies concerning the Glutathione-S-Transferase (GST) inhibitory properties of Juglone, 3,8-diamino-2-chloro- (6CI).
Topoisomerase Inhibition
Specific research on the topoisomerase inhibitory effects of Juglone, 3,8-diamino-2-chloro- (6CI) has not been identified in the current body of scientific literature.
Cholinesterase (AChE) and BACE-1 Inhibition in Neurodegenerative Models
No preclinical data was found regarding the inhibitory activity of Juglone, 3,8-diamino-2-chloro- (6CI) on Cholinesterase (AChE) or Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1).
Other Reported Preclinical Biological Activities
Anti-inflammatory Potential
A review of available scientific research indicates no published studies on the anti-inflammatory potential of Juglone, 3,8-diamino-2-chloro- (6CI).
Molecular Mechanisms of Action of Substituted Naphthoquinones
Interference with Bioenergetic Pathways
Substituted naphthoquinones are well-documented for their ability to interfere with cellular bioenergetic pathways, primarily through their effects on mitochondrial respiration and oxidative phosphorylation. The electron-withdrawing nature of the chloro substituent and the electron-donating or -withdrawing properties of the amino group (depending on its position and the molecular environment) play a crucial role in the redox potential of the molecule, which is a key determinant of its biological activity.
Research has shown that chloro-substituted naphthoquinones can act as potent inhibitors of the mitochondrial electron transport chain. For instance, compounds like 2,3-dichloro-1,4-naphthoquinone have been observed to inhibit cellular respiration. researchgate.net This inhibition is often targeted at specific complexes within the respiratory chain. The NADH-oxidase system (Complex I) has been identified as a primary site of inhibition by some substituted naphthoquinones, proving to be more sensitive than succinoxidase (Complex II). nih.gov The inhibition of these enzymatic complexes disrupts the flow of electrons, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).
Furthermore, some substituted naphthoquinones have been found to induce cyanide-insensitive respiration, suggesting an uncoupling of oxidative phosphorylation. nih.gov This uncoupling dissipates the proton gradient across the inner mitochondrial membrane that is necessary for ATP production, leading to energy depletion within the cell. The ability of substituted naphthoquinones to accept electrons from components of the electron transport chain and then react with molecular oxygen can lead to a futile redox cycle, generating superoxide (B77818) radicals and contributing to oxidative stress. nih.gov
The table below summarizes the effects of some substituted naphthoquinones on mitochondrial bioenergetic functions, providing a basis for the potential actions of "Juglone, 3,8-diamino-2-chloro- (6CI)".
| Compound Class | Effect on Bioenergetic Pathways | Research Finding |
| Chloro-substituted Naphthoquinones | Inhibition of Mitochondrial Respiration | 2-chloro-3,2'-chloro-ethyl-1,4-naphthoquinone was found to completely inhibit cell respiration. researchgate.net |
| Inhibition of Electron Transport Chain Complexes | The NADH-oxidase system (Complex I) is a primary and sensitive target for inhibition by some methyl-substituted naphthoquinones. nih.gov | |
| Induction of Cyanide-Insensitive Respiration | 6-methyl quinone derivatives produced greater rates of cyanide-insensitive respiration compared to 2-methyl quinones. nih.gov | |
| Amino-substituted Naphthoquinones | Modulation of Redox Properties | The amino group can modulate the physicochemical properties and biological activity of the naphthoquinone. nih.gov |
| Induction of Autophagy | Novel 2-amino-1,4-naphthoquinone derivatives were found to induce autophagy in A549 cells, a process linked to cellular energy status. mdpi.com |
This table is generated based on findings from related substituted naphthoquinones and serves as an illustrative guide.
Membrane Integrity and Permeability Alterations
The integrity and permeability of cellular and mitochondrial membranes are critical for normal cell function and survival. Substituted naphthoquinones can disrupt these properties through various mechanisms, often linked to their ability to induce oxidative stress and interact with membrane components.
The generation of ROS through redox cycling is a key mechanism by which substituted naphthoquinones can damage cellular membranes. ROS can initiate lipid peroxidation, a chain reaction that degrades lipids in cell membranes, leading to a loss of membrane fluidity and integrity. This damage can affect both the plasma membrane and the membranes of organelles, such as mitochondria.
Studies on various substituted naphthoquinones have demonstrated their capacity to induce mitochondrial swelling, which is an indicator of increased permeability of the inner mitochondrial membrane. nih.gov This phenomenon, known as the mitochondrial permeability transition (MPT), can be triggered by oxidative stress and leads to the uncoupling of oxidative phosphorylation, the release of pro-apoptotic factors, and ultimately, cell death.
The presence of chloro and amino substituents can influence the lipophilicity of the naphthoquinone molecule, affecting its ability to penetrate cell membranes and accumulate within specific cellular compartments. The interaction of the naphthoquinone moiety with membrane proteins and lipids can also directly alter membrane structure and function. For example, flow cytometry analyses of cells treated with certain naphthoquinone derivatives have shown a loss of membrane integrity in the later stages of cell death. mdpi.com
The following table outlines the observed effects of related substituted naphthoquinones on membrane integrity and permeability.
| Compound Class | Effect on Membrane Integrity and Permeability | Research Finding |
| Chloro-substituted Naphthoquinones | Induction of Mitochondrial Swelling | 6-methyl quinone derivatives induced more severe large-amplitude mitochondrial swelling than the analogous 2-methyl quinones. nih.gov |
| Loss of Membrane Integrity | Flow cytometry analysis showed that viable cells with intact membranes exclude Propidium Iodide (PI), while damaged cells are permeable to it. mdpi.com | |
| Amino-substituted Naphthoquinones | Induction of Apoptosis | Annexin V-FITC/PI staining confirmed that certain 2-amino-1,4-naphthoquinone derivatives induce apoptosis, a process involving changes in membrane permeability. nih.gov |
| Alteration of Cell Membrane Permeability | Treatment with specific naphthoquinone derivatives led to an increase in apoptotic cells, indicating compromised membrane integrity. mdpi.com |
This table is generated based on findings from related substituted naphthoquinones and serves as an illustrative guide.
Structure Activity Relationship Sar Studies of Substituted Naphthoquinones
Influence of Halogenation (e.g., Chlorine) on Biological Activity and Selectivity
The introduction of halogen atoms, particularly chlorine, onto the naphthoquinone ring has been shown to be a critical determinant of biological activity. Studies have demonstrated that the presence of a chlorine atom can enhance the antifungal and anticancer properties of these compounds. For instance, research on 1,4-naphthoquinone (B94277) derivatives has indicated that the presence of a chlorine group is often essential for potent antifungal activity. researchgate.net Specifically, 2-chloro-5,8-dihydroxy-1,4-naphthoquinone has demonstrated significant efficacy against certain fungal strains. researchgate.net
The position of the halogen substituent is also crucial. For example, in a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives, the chloro group at the 3-position was found to be important for their cytotoxic activity against various cancer cell lines. nih.gov The electron-withdrawing nature of chlorine can influence the electrophilicity of the naphthoquinone ring, making it more susceptible to nucleophilic attack by biological macromolecules, a key mechanism for their cytotoxic effects. nih.gov
Furthermore, the degree of halogenation can impact activity. Studies on quinone imines have shown that compounds with a greater number of chlorine atoms tend to exhibit higher insecticidal, fungicidal, and herbicidal activities. biointerfaceresearch.com This suggests that for Juglone (B1673114), 3,8-diamino-2-chloro- (6CI), the chlorine atom at the 2-position likely plays a significant role in modulating its biological profile, potentially enhancing its reactivity and interaction with cellular targets.
Impact of Amino Group Position and Substitution on Activity Profiles
The position and nature of amino group substituents on the naphthoquinone framework are pivotal in defining the compound's activity and selectivity. The introduction of amino groups can modulate the electronic properties and steric profile of the molecule, influencing its interactions with biological targets. mdpi.com
Research has shown that the substitution pattern of amino groups can lead to varied biological outcomes. For example, in a study of substituted 1,4-naphthoquinones, the substitution of an aromatic amine at the R³ position of Juglone was found to increase its antiproliferative activity in prostate and breast cancer cells. nih.gov The activity of amino-naphthoquinone derivatives has been linked to their redox properties, which can be fine-tuned by the substituents on the aromatic ring of the amino group. mdpi.com
Effects of Different Substituents on Redox Potential and Reactivity
Electron-donating groups, such as hydroxyl or amino groups, and electron-withdrawing groups, like halogens, can significantly alter the reduction potential of the quinone. redalyc.org For instance, the introduction of a carboxylic acid group with an intramolecular hydrogen bond to a naphthoquinone was found to make the reduction potential 370 mV more positive than the unsubstituted counterpart. rsc.org This shift facilitates the acceptance of electrons, a key step in redox cycling.
In the context of Juglone, 3,8-diamino-2-chloro- (6CI), the combination of electron-donating amino groups and an electron-withdrawing chloro group creates a complex electronic environment. The amino groups would be expected to increase the electron density of the ring system, while the chlorine atom would decrease it. This balance will ultimately determine the compound's redox potential and its propensity to engage in either one- or two-electron reduction processes. The ability of substituents to modulate redox potential is a critical factor in designing naphthoquinones with specific biological activities, as ROS generation is a primary mechanism of their cytotoxic effects. mdpi.com
Table 1: Effect of Substituents on the Half-Wave Potentials of some 1,4-Naphthoquinones This table is interactive and can be sorted by clicking on the column headers.
| Substituent | Half-Wave Potential (E1/2, V) |
|---|---|
| 2-OH (Lawsone) | -0.186 |
| 5-OH (Juglone) | -0.252 |
| 2-CH3 | -0.336 |
| Unsubstituted | -0.360 |
| 2-Cl | -0.298 |
| 2,3-di-Cl | -0.235 |
Data sourced from studies on the polarographic reduction of naphthoquinones.
Stereochemical Considerations in Activity Modulation
While many biologically active naphthoquinones are planar molecules, the introduction of bulky substituents or chiral centers can lead to stereochemical considerations that influence their interaction with biological targets. Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, can occur in certain substituted naphthoquinones, leading to enantiomers with potentially different biological activities.
The spatial arrangement of functional groups is critical for molecular recognition. The precise orientation of the amino and chloro groups in Juglone, 3,8-diamino-2-chloro- (6CI) will dictate how it fits into the active site of a target protein. Any distortion from planarity could either enhance or diminish its biological activity by altering these key interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. brieflands.com These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. nih.govbrieflands.com
Several QSAR studies have been conducted on naphthoquinone derivatives to understand the structural requirements for their biological activities, such as anticancer and inhibitory effects on specific enzymes. nih.govbrieflands.comresearchgate.net These studies often employ statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models. brieflands.com
For instance, a QSAR study on 1,4-naphthoquinone derivatives as anticancer agents revealed that certain physicochemical properties were crucial for their cytotoxic activities. nih.gov Such models can provide valuable insights for the rational design of novel and more potent naphthoquinone-based therapeutic agents. nih.gov While a specific QSAR model for Juglone, 3,8-diamino-2-chloro- (6CI) is not described in the available literature, the principles from existing naphthoquinone QSAR studies can be applied to predict its potential activity. Descriptors related to its electronic properties (influenced by the chloro and amino groups), lipophilicity, and molecular shape would likely be important determinants of its biological function.
Advanced Methodologies for Research on Substituted Naphthoquinones
Computational Chemistry and Molecular Docking Studies
Computational chemistry and molecular docking have become indispensable tools in the study of naphthoquinones, providing insights into their interactions with biological macromolecules. nih.gov These in silico methods allow for the prediction and analysis of binding modes, affinities, and the structural basis of activity, guiding further experimental work.
Molecular docking studies have been instrumental in elucidating the interactions between juglone (B1673114) and various protein targets. For instance, docking analyses have shown that juglone can bind to the active site residues of the parvulin-type peptidyl-prolyl cis-trans isomerase (PPiase) PrsA from Staphylococcus aureus, suggesting a competitive inhibition mechanism. nih.govnih.gov Key interacting residues often include conserved histidine residues within the active site. nih.govnih.gov Similar studies have explored juglone's interactions with polyphenol oxidase (PPO), revealing selective binding to the B chain of the enzyme and suggesting a potential for altering its function. researchgate.net In the context of antiviral research, computational methods have been used to explore the binding of juglone to the HIV protease. nih.gov Furthermore, molecular docking has been employed to investigate the inhibitory activity of juglone and its derivatives against the main protease (Mpro) of SARS-CoV-2, identifying key hydrogen bonding interactions with amino acid residues in the active site. researchgate.net
Beyond identifying binding modes, computational studies can predict the binding affinities of naphthoquinones to their targets. For example, the binding energy of juglone to the parvulin domain of PrsA from different organisms has been calculated, with values ranging from -5.0 to -6.0 kcal/mol. nih.gov These predictions help in understanding the specificity and potential potency of the inhibitory effects. In a study on SARS-CoV-2 main protease inhibitors, molecular docking was used to analyze the fit of juglone derivatives into the active site cavity, which correlated with their experimentally determined inhibitory concentrations. researchgate.net Fluorescence data, combined with thermodynamic parameters, have also been used to determine the binding affinity of juglone to human serum albumin (HSA), showing a high affinity with a binding constant in the order of 10^4 L·mol⁻¹. nih.gov These computational and experimental approaches are crucial for developing pharmacophore models that can guide the design of more potent and selective substituted naphthoquinones.
Please find an interactive data table of the binding affinities of Juglone with various proteins below.
| Target Protein | Organism | Binding Energy (kcal/mol) |
| PrsA (2JZV) | Staphylococcus aureus | -5.0 |
| PrsA (R_PrsA) | Bacillus subtilis | -5.4 |
| PrsA (AF_PrsA) | Archaeoglobus fulgidus | -5.2 |
| Parvulin (1PIN) | Escherichia coli | -5.6 |
| Parvulin (1JNS) | Homo sapiens | -6.0 |
In Vitro Enzymatic Assays for Target Identification and Validation
In vitro enzymatic assays are fundamental for confirming the predictions made by computational studies and for quantifying the inhibitory activity of naphthoquinones against specific enzymes. researchgate.net These assays directly measure the effect of a compound on the catalytic activity of a purified enzyme.
Research has shown that juglone can inhibit a variety of enzymes. For instance, it has been identified as a potent inhibitor of three key enzymes from Helicobacter pylori: cystathionine (B15957) γ-synthase (HpCGS), malonyl-CoA:acyl carrier protein malonyltransferase (HpFabD), and β-hydroxyacyl-acyl carrier protein dehydratase (HpFabZ), with IC50 values of 7.0 ± 0.7, 20 ± 1, and 30 ± 4 µmol/L, respectively. researchgate.net Kinetic studies revealed different modes of inhibition for each enzyme, being non-competitive for HpCGS, uncompetitive for HpFabD, and competitive for HpFabZ. researchgate.net Juglone has also been shown to inhibit the main protease of SARS-CoV-2, with some of its derivatives exhibiting IC50 values in the nanomolar range. researchgate.net Furthermore, juglone has demonstrated inhibitory activity against the reverse transcriptase of HIV. frontiersin.org These enzymatic assays are crucial for validating potential drug targets and for understanding the biochemical mechanisms of action of substituted naphthoquinones.
Below is an interactive data table summarizing the in-vitro inhibitory activity of Juglone.
| Enzyme | Organism/Virus | IC50 (µM) | Inhibition Type |
| Cystathionine γ-synthase (HpCGS) | Helicobacter pylori | 7.0 ± 0.7 | Non-competitive |
| Malonyl-CoA:acyl carrier protein malonyltransferase (HpFabD) | Helicobacter pylori | 20 ± 1 | Uncompetitive |
| β-hydroxyacyl-acyl carrier protein dehydratase (HpFabZ) | Helicobacter pylori | 30 ± 4 | Competitive |
| HIV Reverse Transcriptase (RNase H activity) | HIV | 95 | - |
| HIV Reverse Transcriptase (DDDP activity) | HIV | 5 | - |
Cell-Based Assays for Mechanistic Elucidation (e.g., Flow Cytometry for cell death analysis)
Cell-based assays provide a more physiologically relevant context to study the effects of substituted naphthoquinones on cellular processes. Flow cytometry, in particular, is a powerful technique for analyzing cellular responses such as apoptosis and cell cycle progression. bio-rad-antibodies.com
Studies using flow cytometry have demonstrated that juglone can induce apoptosis and alter the cell cycle in various cancer cell lines. nih.govresearchgate.net For example, in non-small cell lung cancer (NSCLC) cells, treatment with juglone led to a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle and a significant increase in the apoptotic cell population. nih.gov Similar results have been observed in human breast cancer cells (MCF-7), where juglone induced apoptosis and cell cycle arrest. researchgate.net Flow cytometry analysis has also been used to show that juglone can induce a rapid and strong phosphorylation of H2AX, a marker of DNA damage, which can trigger cell death. nih.gov These assays are critical for elucidating the cellular mechanisms through which naphthoquinones exert their biological effects. bio-rad-antibodies.com
The following interactive data table shows the effect of Juglone on the cell cycle of LLC cells.
| Juglone Concentration (µM) | Percentage of Cells in G2/M Phase |
| 0 (Control) | 15.07 ± 1.76% |
| 2 | 26.02 ± 3.05% |
| 4 | 30.87 ± 3.37% |
| 8 | (not specified in source) |
Gene Expression Profiling (e.g., RNA sequencing, qPCR)
Gene expression profiling techniques, such as RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR), are used to understand how substituted naphthoquinones affect cellular function at the transcriptional level. nih.govnih.gov These methods can reveal the signaling pathways and biological processes that are modulated by these compounds.
In plants, RNA-seq has been used to analyze the transcriptomic response of rice roots to juglone, revealing changes in the expression of genes related to cell growth, cell wall formation, detoxification, and stress responses. nih.gov Specifically, juglone was found to upregulate genes involved in the biosynthesis of abscisic acid and jasmonic acid. nih.gov In black walnut, comparative RNA-seq and qPCR have been employed to investigate the biosynthesis of juglone itself, by examining the expression of genes in the phylloquinone pathway. nih.gov In walnut hybrids, RNA-seq has been used to create a comprehensive transcriptome landscape to understand various economically important traits. nih.gov Furthermore, qPCR has been utilized to validate the expression patterns of specific genes identified in RNA-seq studies and to analyze gene expression in response to various stimuli, such as cold stress in different Juglans species. nih.govresearchgate.net
Proteomic Approaches for Identifying Protein Targets
Proteomic approaches aim to identify the direct and indirect protein targets of small molecules on a proteome-wide scale. biorxiv.org These methods can provide a global view of the cellular proteins that interact with or are affected by substituted naphthoquinones, offering insights into their mechanisms of action and potential off-target effects.
Techniques such as thermal proteome profiling (TPP) and proteome integral solubility alteration (PISA) are powerful methods for identifying drug targets by detecting changes in protein thermal stability upon ligand binding. biorxiv.org While specific large-scale proteomic studies to identify the targets of "Juglone, 3,8-diamino-2-chloro- (6CI)" are not available, the principles of these methods are broadly applicable. For instance, a label-free quantitative proteomics approach streamlining the PISA assay has been developed for proteome-wide screening of small molecules. biorxiv.org Another strategy involves using chemical probes with a reactive ligand that can covalently bind to target proteins, which are then identified by mass spectrometry. mdpi.com The integration of genomic and proteomic data, known as proteogenomics, is also a powerful tool for robust drug target discovery and validation. olink.com These advanced proteomic strategies hold great promise for comprehensively mapping the protein interaction landscape of substituted naphthoquinones.
In Vivo Preclinical Models (e.g., rodent tumor models, infection models)
There is no available information from verifiable sources regarding the use of "Juglone, 3,8-diamino-2-chloro- (6CI)" in in vivo preclinical models.
Efficacy Assessment in Animal Models
No data from efficacy assessments in animal models for "Juglone, 3,8-diamino-2-chloro- (6CI)" could be located. This includes a lack of information on its potential effects in rodent tumor models or any models of infection.
Pharmacokinetic and Pharmacodynamic Studies in Animal Systems
Specific pharmacokinetic and pharmacodynamic data for "Juglone, 3,8-diamino-2-chloro- (6CI)" in any animal system are not available in the public research domain. Consequently, details regarding its absorption, distribution, metabolism, excretion, and mechanism of action over time in a living organism cannot be described.
Due to the lack of available research data, no data tables or detailed findings can be presented.
Future Research Directions and Translational Potential Preclinical Focus
Exploration of Novel Synthetic Routes for Enhanced Selectivity and Yield
The successful preclinical and eventual clinical development of any novel chemical entity is contingent upon the availability of robust and scalable synthetic methodologies. For 3,8-diamino-2-chloro-juglone, the development of synthetic routes that offer high selectivity and yield is a critical first step.
Current synthetic strategies for naphthoquinone derivatives often involve multi-step processes. For instance, the synthesis of 2,3-diamino-1,4-naphthoquinones can be achieved by treating 2,3-dichloro-1,4-naphthoquinone with sodium azide (B81097) to form a diazido intermediate, followed by reduction. google.com However, this method utilizes hazardous reagents like sodium azide. google.com An alternative approach involves the reduction of a 2-R-amino-3-nitro-1,4-naphthoquinone precursor. google.com
The regioselective introduction of substituents onto the juglone (B1673114) backbone presents a significant chemical challenge. Direct nitration of juglone, for example, can lead to the formation of 8-nitrojuglone. google.com Subsequent reduction could yield an amino group at the 8-position. The introduction of a second amino group at the 3-position and a chloro group at the 2-position would require further methodological development. Free radical halogenation is a known method for introducing halogens, though controlling the regioselectivity can be complex. youtube.com The chlorination of 1,4-naphthoquinone (B94277) to 2,3-dichloro-1,4-naphthoquinone is a known two-stage process, which could serve as a starting point for subsequent amination reactions. google.com
Design and Synthesis of Naphthoquinone Hybrid Molecules
The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy in drug discovery to create multifunctional molecules with improved activity and the potential to overcome drug resistance.
Naphthoquinone hybrids have shown promise in various therapeutic areas. For instance, hybrids of 1,4-naphthoquinone with thymidine (B127349) derivatives have been synthesized and evaluated for their anticancer activity. auctoresonline.org Similarly, tacrine-naphthoquinone hybrids have been investigated for their potential in treating Alzheimer's disease. mdpi.com The synthesis of hybrids of 1,4-naphthoquinone with 8-hydroxyquinoline (B1678124) has also been reported, demonstrating the versatility of the naphthoquinone scaffold. nih.gov
For 3,8-diamino-2-chloro-juglone, several hybridization strategies could be envisioned. The amino groups at the 3 and 8 positions provide convenient handles for conjugation with other bioactive molecules. For example, linking to a molecule that targets a specific cancer-related protein could enhance the selectivity of the parent compound. Hybridization with a molecule that improves water solubility or cell permeability could also address potential pharmacokinetic limitations.
Development of Targeted Delivery Systems for Naphthoquinone Derivatives
Targeted delivery systems aim to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. For potent compounds like naphthoquinone derivatives, targeted delivery is a crucial area of investigation.
Various nanocarrier systems, such as liposomes, polymeric nanoparticles, and micelles, have been explored for the delivery of anticancer drugs. These systems can exploit the enhanced permeability and retention (EPR) effect in tumors for passive targeting.
For naphthoquinone derivatives, mitochondrial-targeted delivery systems have shown particular promise. For example, triphenylphosphonium-conjugated naphthoquinones have been developed to specifically accumulate in mitochondria, the powerhouse of the cell and a key player in apoptosis. mdpi.com Given that many naphthoquinones exert their cytotoxic effects through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function, this approach is highly relevant. nih.gov Future research on 3,8-diamino-2-chloro-juglone should include the design and evaluation of such targeted delivery systems to maximize its therapeutic potential.
Investigation of Synergistic Effects with Established Preclinical Agents
Combination therapy is a cornerstone of modern cancer treatment, often leading to improved outcomes and reduced development of drug resistance. Investigating the synergistic effects of 3,8-diamino-2-chloro-juglone with established preclinical and clinical anticancer agents is a critical step in its preclinical evaluation.
Naphthoquinone derivatives have demonstrated synergistic potential with existing chemotherapies. For instance, vitamin K2, a naphthoquinone, has shown synergistic anticancer effects when combined with various anticancer agents. mdpi.com The ability of naphthoquinones to generate ROS can potentially sensitize cancer cells to the effects of DNA-damaging agents or radiation therapy.
Preclinical studies should be designed to systematically evaluate combinations of 3,8-diamino-2-chloro-juglone with a panel of standard-of-care chemotherapeutic drugs across various cancer cell lines. Isobologram analysis is a standard method to determine whether the combination results in synergistic, additive, or antagonistic effects. Such studies can provide a strong rationale for future clinical trials of combination therapies.
Identification of Novel Molecular Targets and Signaling Pathways
Understanding the mechanism of action of a novel compound is fundamental to its rational development. While many naphthoquinones are known to exert their effects through redox cycling and the induction of oxidative stress, identifying specific molecular targets can open up new therapeutic avenues and allow for patient stratification. nih.gov
Naphthoquinone derivatives have been shown to interact with a variety of cellular targets, including topoisomerases, cell division cycle 25 (Cdc25) phosphatases, and mitogen-activated protein kinase kinase 7 (MKK7). nih.govmdpi.com Some derivatives have also been identified as inhibitors of epidermal growth factor receptor (EGFR). mdpi.com Network pharmacology and molecular docking are powerful computational tools that can be used to predict potential targets. nih.gov
For 3,8-diamino-2-chloro-juglone, a comprehensive approach to target identification should be employed. This would involve a combination of in silico predictions and experimental validation. Techniques such as affinity chromatography, proteomics, and kinome profiling can be used to pull down binding partners and identify affected signaling pathways. Elucidating the specific molecular targets will be crucial for optimizing the compound's structure and for designing mechanism-based clinical trials.
Advanced Preclinical Characterization for Lead Optimization
Once a lead compound with promising biological activity is identified, it must undergo extensive preclinical characterization to assess its drug-like properties. This process, often referred to as lead optimization, involves evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary toxicity profile (Tox).
In silico tools can provide early predictions of ADME properties based on a compound's chemical structure. nih.govmdpi.commdpi.com These predictions can help to prioritize compounds for further experimental testing. Experimental ADME assays include measurements of solubility, permeability, plasma protein binding, and metabolic stability in liver microsomes.
Preclinical toxicity studies are essential to identify potential safety concerns. These studies typically involve assessing the compound's cytotoxicity in a panel of normal cell lines and in vivo toxicity studies in animal models. mdpi.com For anticancer drugs, a certain level of toxicity is often acceptable, given the life-threatening nature of the disease. researchgate.net However, a thorough understanding of the toxicity profile is necessary to establish a safe starting dose for clinical trials.
Regulatory Considerations for Preclinical Development of Novel Chemical Entities
Navigating the regulatory landscape is a critical aspect of drug development. Before a novel chemical entity can be tested in humans, a comprehensive preclinical data package must be submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) in the form of an Investigational New Drug (IND) application. auctoresonline.orgnih.gov
The preclinical data required for an IND submission for an anticancer agent typically includes a pharmacological profile of the drug, acute toxicity studies in at least two animal species, and short-term toxicity studies. researchgate.netpsu.edu The design of these studies should be in accordance with Good Laboratory Practice (GLP) regulations. psu.edu
For novel agents intended for use in combination with radiation therapy, specific guidelines for preclinical assessment have been proposed to ensure that the combination is likely to be safe and effective. nih.gov Early engagement with regulatory agencies through pre-IND meetings can provide valuable feedback on the drug development plan and help to ensure that the preclinical studies are designed to meet regulatory expectations. nih.gov
Q & A
Q. What are the established synthetic routes and characterization methods for Juglone, 3,8-diamino-2-chloro- (6CI)?
Juglone derivatives are typically synthesized via electrophilic substitution or oxidation of naphthoquinone precursors. For 3,8-diamino-2-chloro-juglone, chlorination and amination steps are critical. Green synthesis methods, such as photochemical reactions under controlled UV light, have been explored to reduce toxic byproducts . Characterization involves:
- HPLC for purity assessment (≥95% recommended for biological studies).
- NMR (¹H/¹³C) to confirm substitution patterns and chlorine/amino group positions.
- Mass spectrometry (HRMS or LC-MS) for molecular weight validation.
Q. What in vitro assays are recommended to evaluate Juglone’s cytotoxic effects?
Standard protocols include:
- MTT/WST-1 assays for IC₅₀ determination (e.g., IC₅₀ = 15–25 µM in prostate cancer cells ).
- Western blotting to assess EMT markers (E-cadherin, N-cadherin, Vimentin) and pathway proteins (Akt, GSK-3β, Snail) .
- Transwell migration/invasion assays using Matrigel-coated membranes to quantify metastatic potential.
Q. How should researchers handle Juglone’s stability and solubility in experimental settings?
- Solubility : Dissolve in DMSO (≤0.1% final concentration to avoid cellular toxicity) or NaOH (pH-adjusted solutions for in vivo models).
- Stability : Store aliquots at -80°C in amber vials; avoid repeated freeze-thaw cycles. Degradation can be monitored via UV-Vis spectroscopy (λmax = 430 nm in aqueous solutions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
Discrepancies often arise from variations in:
- Cell line heterogeneity (e.g., LNCaP vs. glioblastoma cells ).
- Culture conditions (serum-free vs. serum-containing media).
- Assay duration (24h vs. 48h exposures).
Methodological solutions : - Standardize protocols using reference cell lines (e.g., NCI-60 panel).
- Report detailed conditions (e.g., oxygen levels, media composition) per MIAME guidelines .
- Use triplicate measurements and statistical validation (Student’s t-test, p < 0.05) .
Q. What experimental designs are optimal for studying Juglone’s epigenetic effects in combination therapies?
For glioblastoma models (e.g., U87-MG cells):
- Synergy assays : Combine Juglone (10–20 µM) with Temozolomide (50–100 µM) and assess viability via flow cytometry .
- Epigenetic markers : Quantify DNA methylation (m5C) and oxidative damage (8-oxo-dG) using ELISA or LC-MS/MS .
- Cell cycle analysis : Use propidium iodide staining to identify G2/M arrest.
Q. How can researchers optimize in vivo models to study Juglone’s anti-metastatic effects?
- Model selection : Use xenograft mice with luciferase-tagged PC-3 cells for real-time metastasis tracking.
- Dosing : Administer 2–5 mg/kg Juglone intraperitoneally, 3×/week, with pharmacokinetic monitoring .
- Endpoints : Measure tumor volume, lung/liver metastasis via histopathology, and serum EMT markers (e.g., MMP-9).
Methodological Challenges & Solutions
Q. How to address Juglone’s off-target effects in kinase inhibition studies?
- Control experiments : Use selective inhibitors (e.g., LY294002 for PI3K/Akt) to isolate pathway-specific effects .
- Kinase profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify non-target interactions.
Q. What strategies improve Juglone’s bioavailability in hydrophobic tumor microenvironments?
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance tumor penetration.
- Prodrug design : Synthesize pH-sensitive derivatives (e.g., acetylated amino groups) activated in acidic tumor niches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
